4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
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Description
4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16ClN3O2S and its molecular weight is 349.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Research has been conducted on the synthesis and structural characterization of derivatives similar to the specified compound, emphasizing the importance of their molecular structure for potential biological activities. For instance, studies have described the synthesis of methylbenzenesulfonamide CCR5 antagonists and their potential as targeting preparations for the prevention of HIV-1 infection, showcasing the critical role of sulfonamide derivatives in medicinal chemistry (Cheng De-ju, 2015).
Antitumor and Antimicrobial Activities
The compound and its derivatives have been explored for their in vitro antitumor and antimicrobial activities. One study highlighted novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives showing remarkable activity and selectivity toward specific cancer cell lines, underscoring their potential as anticancer agents (J. Sławiński & Z. Brzozowski, 2006). Another research focused on the synthesis and antimicrobial activity of arylazopyrazole pyrimidine clubbed heterocyclic compounds, indicating the broad applicability of sulfonamide derivatives in addressing microbial resistance (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).
Antioxidant and Xanthine Oxidase Inhibitory Activities
Further research has demonstrated the antioxidant properties and xanthine oxidase inhibitory activities of organoruthenium complexes containing sulfonamide derivatives. These studies provide insight into the compound's potential therapeutic applications beyond its antimicrobial and antitumor properties, highlighting its versatility in drug development (Ýbrahim H. Gecibesler et al., 2020).
Molecular Docking and Pharmacokinetic Studies
Molecular docking and pharmacokinetic studies have also been conducted, focusing on the interactions between sulfonamide derivatives and biological targets, which are crucial for understanding the compound's mechanism of action and optimizing its bioavailability and therapeutic efficacy (N. Elangovan et al., 2021).
Properties
IUPAC Name |
4-chloro-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-12-7-9-20-11-14(19-16(20)10-12)6-8-18-23(21,22)15-4-2-13(17)3-5-15/h2-5,7,9-11,18H,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRORMFTNYNFMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.